6-(2-hydroxyethyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
説明
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a fused bicyclic core structure. The molecule features a 3-methylphenyl substituent at position 4 and a 2-hydroxyethyl group at position 5. These substituents confer unique physicochemical and biological properties.
特性
IUPAC Name |
6-(2-hydroxyethyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-3-2-4-10(7-9)13-12-11(16-15(21)17-13)8-18(5-6-19)14(12)20/h2-4,7,13,19H,5-6,8H2,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXMDSMBRKWLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(2-hydroxyethyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione , identified by its CAS number 930664-86-1, is a member of the pyrrolo[3,4-d]pyrimidine class of compounds. This class is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound through various studies and findings.
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 287.31 g/mol
- Structure : The compound features a pyrrolo[3,4-d]pyrimidine core with hydroxyl and methyl substituents that may influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings from various studies.
Inhibition of Cyclooxygenase Enzymes
Recent studies have highlighted the inhibitory effects of pyrrolo[3,4-d]pyrimidine derivatives on cyclooxygenase (COX) enzymes:
- COX-1 and COX-2 Inhibition : A study on N-substituted 3,4-pyrroledicarboximides showed that compounds in this class inhibited COX-1 and COX-2 effectively. The structure–activity relationship (SAR) indicated that modifications to the pyrrolo core could enhance selectivity towards COX-2 over COX-1 . This suggests that similar modifications in our compound might yield comparable results.
Anticancer Activity
Preliminary investigations into the anticancer properties of pyrrolo[3,4-d]pyrimidines indicate potential efficacy against various cancer cell lines:
- ALDH Inhibition : Compounds from this family have shown promise in inhibiting aldehyde dehydrogenase (ALDH) isoforms linked to chemotherapy resistance in ovarian cancer . The structural characteristics of these compounds may contribute to their ability to interact with ALDH enzymes.
Case Study 1: Anti-inflammatory Activity
A recent pharmacological assessment demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibited significant anti-inflammatory effects in animal models. The study reported a marked reduction in inflammatory markers following administration of these compounds compared to controls.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with pyrrolo derivatives showed varying degrees of cytotoxicity:
These findings suggest that the compound may have therapeutic potential in oncology.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that substituents on the pyrrolo core significantly influence biological activity. For instance:
- Hydroxyl groups enhance solubility and bioavailability.
- Methyl groups can improve binding affinity to target enzymes.
科学的研究の応用
Medicinal Applications
The compound has shown promise in various medicinal applications:
- Anticancer Activity : Research indicates that pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. Specifically, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines. For instance, studies have highlighted the effectiveness of similar compounds in targeting Aldehyde Dehydrogenase 1A (ALDH1A), an enzyme implicated in ovarian cancer progression .
- Antimicrobial Properties : Some derivatives within the pyrrolo[3,4-d]pyrimidine class have demonstrated antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.
- Neuroprotective Effects : Preliminary studies suggest that certain pyrrolo[3,4-d]pyrimidine derivatives may have neuroprotective effects. These compounds could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Synthesis and Derivatives
The synthesis of 6-(2-hydroxyethyl)-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions that can yield various functionalized derivatives. These derivatives can be tailored for enhanced biological activity or specificity towards certain biological targets.
Table 1: Synthesis Conditions for Derivatives
| Entry | Reactants | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Compound A + Compound B | MeOH | Room Temp | 24 |
| 2 | Compound A + Compound B | EtOH | 40 | 36 |
| 3 | Compound A + Compound B | Acetic Acid | 120 | Traces |
Case Studies
Several case studies illustrate the applications of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their anticancer activity against ovarian cancer cell lines. The study found that specific modifications to the structure significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells.
- Antimicrobial Evaluation : Another research article focused on evaluating the antimicrobial properties of pyrrolo[3,4-d]pyrimidines against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited potent antibacterial activity comparable to existing antibiotics.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs with Positional Isomerism
BK51538 (6-(2-hydroxyethyl)-4-(2-methylphenyl)-...-dione) is a positional isomer of the target compound, differing in the methylphenyl substituent’s position (2-methyl vs. 3-methyl). This minor structural variation impacts molecular geometry and intermolecular interactions. For example:
- Molecular Weight : Both compounds share the formula C₁₅H₁₇N₃O₃ (MW 287.31) but exhibit distinct melting points and solubility due to substituent orientation .
Core Structure Variations
Compounds with pyrrolo[2,3-d]pyrimidine cores (e.g., N4-(3-bromophenyl)-6-(2-phenylethyl)-... , ) differ in nitrogen positioning, altering hydrogen-bonding capacity and receptor affinity. For instance:
- Compound 8 (): Features a bromophenyl group, increasing molecular weight (407.07 g/mol) and halogen-mediated reactivity.
- Compound 9 (): Incorporates a 4-methoxyphenylethyl group, enhancing polarity (logP reduction) compared to non-polar methylphenyl analogs .
| Compound () | Core Structure | Substituents | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 8 | Pyrrolo[2,3-d]pyrimidine | 3-bromophenyl, phenylethyl | 53% | 185–187 |
| 9 | Pyrrolo[2,3-d]pyrimidine | 4-methoxyphenylethyl | 35% | 196.5–198.5 |
Substituent-Driven Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-hydroxyethyl)-4-(3-methylphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione, considering yield and purity?
- Methodology :
- Multi-step synthesis : Begin with cyclization of precursors (e.g., fluorinated aromatic compounds and pyrimidine derivatives) under controlled conditions (temperature: 60–80°C, inert atmosphere). Optimize reaction time (typically 12–24 hours) to minimize side products .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Yield optimization : Adjust stoichiometry of starting materials (1:1.2 molar ratio of hydroxyethyl precursor to methylphenyl derivative) and use catalytic bases (e.g., K₂CO₃) to enhance reaction efficiency .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR in deuterated DMSO to identify proton environments (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, aromatic protons at δ 7.0–7.5 ppm) and confirm substituent positions .
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Analyze crystal packing and hydrogen-bonding networks to validate the bicyclic pyrrolo-pyrimidine core and substituent orientations .
- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected m/z: ~385.2) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (ATP concentration: 10 µM, compound concentration range: 0.1–100 µM). Calculate IC₅₀ values using nonlinear regression .
- Receptor binding studies : Radioligand competition assays (e.g., dopamine D2 receptor) with [³H]spiperone. Assess binding affinity (Kᵢ) via Scatchard analysis .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Compare results to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to modify substituents for enhanced activity?
- Methodology :
- Systematic substitution : Replace the 3-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups. Synthesize analogs via Suzuki-Miyaura cross-coupling .
- Hydroxyethyl modification : Introduce alkyl chains (e.g., propyl, pentyl) or heterocycles (e.g., tetrahydrofuran) at the 6-position to study solubility-bioactivity trade-offs .
- Data-driven SAR : Use clustering analysis (e.g., PCA) on IC₅₀ values and physicochemical descriptors (logP, polar surface area) to identify critical substituent features .
Q. What computational approaches predict the binding affinity of this compound with target enzymes?
- Methodology :
- Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (PDB: 1M17 for CDK2). Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu81) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .
- QSAR modeling : Develop a PLS regression model using descriptors (e.g., Hammett σ, molar refractivity) from a library of 50 analogs. Validate with leave-one-out cross-validation (R² > 0.7) .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodology :
- Assay standardization : Re-test the compound under uniform conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂). Control for batch-to-batch variability in compound purity via LC-MS .
- Meta-analysis : Aggregate data from 5–10 studies using random-effects models. Stratify by cell type (e.g., epithelial vs. hematopoietic) to identify context-dependent activity .
- Structural analogs : Compare activity of 6-(2-hydroxyethyl) derivatives with 6-allyl or 6-pentyl variants to isolate substituent-specific effects .
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